N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
CAS No.: 946333-45-5
Cat. No.: VC11953321
Molecular Formula: C22H22N2O6S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946333-45-5 |
|---|---|
| Molecular Formula | C22H22N2O6S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
| Standard InChI Key | FVNHCXLTXLJCJH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features three distinct pharmacophores:
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Tetrahydroquinoline core: A partially saturated quinoline system that enhances lipid solubility and membrane permeability.
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Furan-2-carbonyl group: A five-membered heterocyclic ring with a ketone functional group, contributing to electrophilic reactivity.
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2,5-Dimethoxybenzenesulfonamide: A sulfonamide-linked aromatic ring with methoxy substituents at positions 2 and 5, facilitating hydrogen bonding and π-π interactions .
The SMILES notation for the compound is:
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₆S | |
| Molecular Weight | 442.5 g/mol | |
| logP (Partition Coefficient) | 3.60 | |
| Hydrogen Bond Acceptors | 8 | |
| Polar Surface Area | 72.41 Ų |
Synthetic Routes
Synthesis involves multi-step organic reactions:
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Furan-2-carbonyl precursor preparation: Cyclization of γ-keto acids under acidic conditions.
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Tetrahydroquinoline functionalization: Friedländer synthesis using cyclohexanone and aniline derivatives.
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Sulfonamide coupling: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with the tetrahydroquinoline intermediate in anhydrous dichloromethane.
Critical Note: Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity.
Biological Activities
Antimicrobial Properties
Though direct data on this compound is limited, structural analogs demonstrate bacteriostatic effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The sulfonamide group competitively binds to the p-aminobenzoic acid (PABA) site, disrupting nucleotide synthesis.
Table 2: Antimicrobial Activity of Analogous Sulfonamides
| Compound | MIC (μg/mL) against S. aureus | Source |
|---|---|---|
| Naphthalene-2-sulfonamide derivative | 12.5 | |
| 4-Fluorobenzenesulfonamide analog | 8.7 |
Anticancer Mechanisms
The compound induces apoptosis in cancer cells via caspase-3/7 activation. In vitro studies on HL-60 leukemia cells show a 50% inhibitory concentration (IC₅₀) of 18.3 μM . The furan moiety enhances mitochondrial membrane depolarization, triggering cytochrome c release .
Pharmacological Mechanisms
Enzyme Inhibition
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COX-2 Suppression: The 2,5-dimethoxy group reduces prostaglandin E₂ (PGE₂) synthesis by 67% at 10 μM, comparable to celecoxib .
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes prevents religation of DNA strands (IC₅₀ = 22.1 μM) .
Pharmacokinetics
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Absorption: High Caco-2 permeability (Papp = 12.7 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive intermediates, necessitating prodrug strategies .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
Key Insight: Bulky substituents (e.g., benzenesulfonyl) reduce potency, while electron-withdrawing groups (e.g., 4-fluoro) enhance target binding .
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